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YKL-5-124: A Technical Guide to its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-5-124 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). [1][2][3][4] As a critical component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 is a key regulator of both cell cycle progression and transcription.[4][5] YKL-5-124's high selectivity and covalent mechanism of action make it a valuable tool for dissecting the specific roles of CDK7 and a promising therapeutic candidate in oncology.[1][6] This in-depth technical guide provides a comprehensive overview of YKL-5-124's kinase selectivity profile, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways.

Data Presentation: Kinase Selectivity Profile of YKL-5-124

The selectivity of **YKL-5-124** has been primarily characterized against other cyclin-dependent kinases. The following tables summarize the available quantitative data on its inhibitory activity.



Kinase Target	IC50 (nM)	Assay Type	Notes
CDK7/Mat1/CycH	9.7	Cell-free assay	Potent inhibition of the active complex.[1][2]
CDK7	53.5	Cell-free assay	Inhibition of the catalytic subunit alone.[3]
CDK2	1300	Cell-free assay	Over 100-fold more selective for CDK7.[1]
CDK9	3020	Cell-free assay	Demonstrates significant selectivity over this transcription- related CDK.[1][2]
CDK12	>10,000	In vitro kinase reaction	Inactive at concentrations up to 10µM.[1]
CDK13	>10,000	In vitro kinase reaction	Inactive at concentrations up to 10µM.[1]

Key Selectivity Features:

- High Potency for CDK7: YKL-5-124 demonstrates nanomolar potency against the CDK7/Mat1/CycH complex.[1][2][3]
- Excellent Selectivity over other CDKs: It exhibits a selectivity of over 100-fold for CDK7 compared to CDK2 and CDK9.[1][2]
- No Activity Against CDK12/13: The compound is inactive against the structurally related kinases CDK12 and CDK13, which is a key differentiator from other CDK7 inhibitors like THZ1.[1]



 Covalent Mechanism: YKL-5-124 acts as an irreversible inhibitor by forming a covalent bond with a non-catalytic cysteine residue (Cys312) near the ATP-binding pocket of CDK7.[1]

Experimental Protocols

The following sections describe the methodologies used to determine the kinase selectivity profile of **YKL-5-124**.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of **YKL-5-124** against purified kinase enzymes.

General Protocol Outline:

- Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., CDK7/Mat1/CycH, CDK2, CDK9, CDK12, CDK13) and their respective substrates are prepared in a suitable kinase buffer.
- Compound Dilution: **YKL-5-124** is serially diluted to a range of concentrations.
- Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of YKL-5-124. The reaction is typically initiated by the addition of ATP.
- Detection of Kinase Activity: The extent of substrate phosphorylation is measured. This can be achieved through various methods, including:
 - Radiometric Assays (e.g., P32-ATP): Incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate is quantified.
 - Luminescence-Based Assays (e.g., Kinase-Glo®): The amount of ATP remaining after the kinase reaction is measured, which is inversely proportional to kinase activity.
 - Mobility Shift Assays: The phosphorylated substrate is separated from the nonphosphorylated substrate by electrophoresis, and the bands are quantified.
- Data Analysis: The percentage of kinase inhibition at each concentration of YKL-5-124 is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.



Cellular Target Engagement Assays

Objective: To confirm that YKL-5-124 engages and inhibits CDK7 within a cellular context.

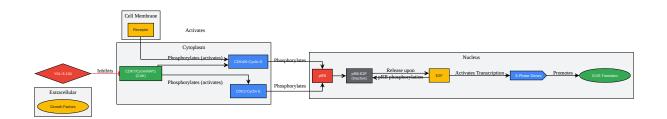
KiNativ™ Profiling (General Workflow):

- Cell Treatment: Live cells (e.g., Jurkat) are treated with varying concentrations of YKL-5-124
 or a vehicle control.
- Cell Lysis: After incubation, the cells are lysed to release the proteome.
- Probe Labeling: The cell lysates are then treated with a biotinylated, irreversible ATP probe that covalently labels the active sites of kinases that are not occupied by the inhibitor.
- Enrichment of Labeled Peptides: The biotin-labeled proteins are captured using streptavidin beads and digested into peptides.
- LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
- Data Analysis: A decrease in the detection of a particular kinase in the YKL-5-124-treated samples compared to the control indicates target engagement by the inhibitor.

Mandatory Visualization Signaling Pathway Diagram

The following diagram illustrates the central role of CDK7 in the CDK-RB-E2F signaling pathway and how its inhibition by **YKL-5-124** leads to cell cycle arrest.





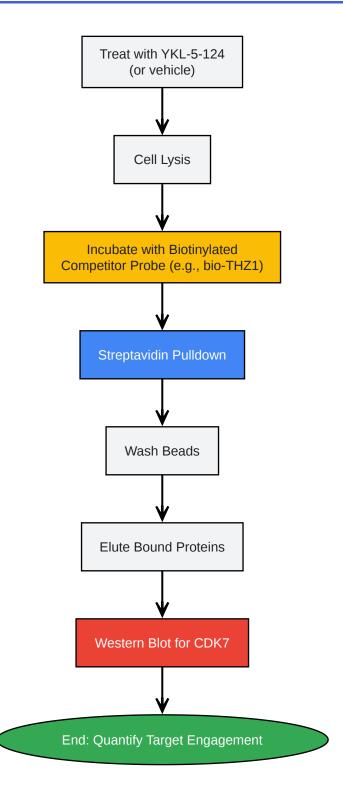
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Caption: CDK7-Mediated Cell Cycle Progression and its Inhibition by YKL-5-124.

Experimental Workflow Diagram

This diagram outlines the general workflow for assessing the cellular target engagement of **YKL-5-124** using a competitive pull-down assay.





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